molecular formula C8H12N2O B11765733 (2-Isopropylpyrimidin-5-YL)methanol

(2-Isopropylpyrimidin-5-YL)methanol

Cat. No.: B11765733
M. Wt: 152.19 g/mol
InChI Key: PXZMBUKDGVRCBA-UHFFFAOYSA-N
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Description

(2-Isopropylpyrimidin-5-YL)methanol is a chemical compound with the molecular formula C8H12N2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Isopropylpyrimidin-5-YL)methanol typically involves the reaction of 2-isopropylpyrimidine with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification through distillation or recrystallization. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Isopropylpyrimidin-5-YL)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Isopropylpyrimidin-5-YL)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Isopropylpyrimidin-5-YL)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to a reduction in disease symptoms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

(2-propan-2-ylpyrimidin-5-yl)methanol

InChI

InChI=1S/C8H12N2O/c1-6(2)8-9-3-7(5-11)4-10-8/h3-4,6,11H,5H2,1-2H3

InChI Key

PXZMBUKDGVRCBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=C(C=N1)CO

Origin of Product

United States

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